5-Hydroxy pioglitazone
Overview
Description
5-Hydroxy pioglitazone is a major metabolite of the peroxisome proliferator-activated receptor γ (PPARγ) agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves the conversion of pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 . More detailed information about the synthesis process can be found in the relevant patents and scientific literature .Molecular Structure Analysis
The molecular formula of this compound is C19H20N2O4S . The molecular weight is 372.44 . More detailed information about the molecular structure can be found in the relevant scientific literature .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various biochemical pathways. It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in DMF and DMSO . The boiling point is predicted to be 615.2±55.0 °C and the density is predicted to be 1.338±0.06 g/cm3 .Scientific Research Applications
1. Cardiac Protection
5-Hydroxy pioglitazone, as a derivative of Pioglitazone, has been studied for its protective effects on cardiac tissue. It has been found to inhibit cardiocyte apoptosis, reduce mitochondrial ultrastructural injury, and mitigate membrane potential loss in ischemic/reperfused hearts in rats. This suggests potential applications in treating heart diseases related to ischemia and reperfusion injury (Jian Li et al., 2008).
2. Metabolic Regulation
Research has demonstrated the efficacy of Pioglitazone in regulating genes related to carbohydrate and lipid metabolism in diabetic patients. This includes increasing the expression of genes involved in glycerol-3-phosphate synthesis, indicating its potential in managing metabolic disorders (I. Bogacka et al., 2004).
3. Neuroprotection in Parkinson's Disease
Studies have explored Pioglitazone's effects on biomarkers in Parkinson's Disease (PD). While its impact on peripheral biomarkers and the rate of PD progression was found to be limited, this research offers insights into the potential neuroprotective applications of Pioglitazone and its derivatives (D. Simon et al., 2015).
4. Wound Healing in Diabetic Foot
Pioglitazone has been incorporated into polysaccharide nanoparticles for use in wound-dressing materials for skin ulcers. This application is particularly relevant for diabetic foot ulcers, where Pioglitazone's properties could facilitate healing (Agnieszka Rojewska et al., 2020).
Mechanism of Action
Target of Action
5-Hydroxy pioglitazone, a metabolite of pioglitazone, primarily targets the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
This compound acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization .
Biochemical Pathways
The activation of PPARγ by this compound influences several biochemical pathways. It downregulates the expression of genes involved in the MAPK, Myc, and Ras pathways, which are associated with cell proliferation and invasion . It also affects the TGFβ pathway, which plays a crucial role in the epithelial-to-mesenchymal transition (EMT) process .
Pharmacokinetics
This compound is primarily metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in the pharmacokinetics of this compound have been detected in patients with mild renal impairment, whereas dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .
Result of Action
The activation of PPARγ by this compound leads to improved insulin sensitivity and enhanced uptake of blood glucose . This results in normalized glycemic levels in adults with type 2 diabetes mellitus . It also reduces the proliferative and invasive abilities of certain cancer cells .
Action Environment
The efficacy of this compound can be influenced by both genetic and environmental factors. Lifestyle-related factors such as diet and exercise can impact the effectiveness of the compound . Furthermore, the presence of strong CYP inhibitors can increase the systemic exposure to this compound, necessitating dose adjustments .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Hydroxy pioglitazone interacts with various enzymes and proteins. It binds to peroxisome proliferator-activated receptor gamma (PPARγ) with a Ki of 1.2 μM and activates PPARγ . This interaction plays a crucial role in its biochemical reactions, as PPARγ is a key regulator of lipid and glucose metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating insulin sensitivity, thereby inhibiting hepatic gluconeogenesis and increasing peripheral and splanchnic glucose uptake . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its agonistic action on PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This leads to improved insulin sensitivity and glucose control.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that pioglitazone, the parent compound of this compound, does not elicit any measurable biochemical toxicity on non-diabetic rat models even at the highest concentration of 45 mg kg –1 b.wt., for the duration of 28 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on osteosarcoma cells, pioglitazone displayed dose-independent cytotoxicity
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from pioglitazone by the action of CYP2C8, with minor contributions from CYP3A4 . It also plays a role in lipid and glucose metabolism through its action on PPARγ .
Properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-5-hydroxy-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(20-12-13)9-10-25-16-7-4-14(5-8-16)11-19(24)17(22)21-18(23)26-19/h3-8,12,24H,2,9-11H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKWBDGQTUQSTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3(C(=O)NC(=O)S3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129747 | |
Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625853-74-9 | |
Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625853-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy pioglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625853749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-5-hydroxy-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pioglitazone EP Impurity A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXY PIOGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP637L2U5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.